Voglibose

Catalog No.
S546850
CAS No.
83480-29-9
M.F
C10H21NO7
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voglibose

CAS Number

83480-29-9

Product Name

Voglibose

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Molecular Formula

C10H21NO7

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N

SMILES

O[C@@]1(CO)[C@@H](O)[C@H](O)[C@@H](O)[C@@H](NC(CO)CO)C1

Solubility

1.90e+02 g/L

Synonyms

3,4-dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol, Basen, N-(1,3-dihydroxy-2-propyl)valiolamine, voglibose

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO

Description

The exact mass of the compound Voglibose is 267.1318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Voglibose in Type 2 Diabetes Management

Voglibose is a prescription drug belonging to a class of medications called alpha-glucosidase inhibitors (AGIs). These drugs work by delaying the breakdown of complex carbohydrates in the small intestine into simple sugars like glucose. This, in turn, helps to regulate blood sugar levels after meals in individuals with type 2 diabetes [].

There is a significant body of scientific research supporting the use of Voglibose for type 2 diabetes management. Studies have shown that Voglibose is effective in lowering postprandial (after-meal) blood sugar levels [, ]. This can be beneficial for individuals struggling to control their blood sugar after eating.

Potential Benefits Beyond Blood Sugar Control

While the primary focus of Voglibose research has been on its impact on blood sugar control, there are emerging areas of investigation exploring potential benefits beyond diabetes management.

  • Cardiovascular Protection: Some studies suggest that Voglibose may offer some protection against cardiovascular complications associated with diabetes. This is thought to be due to its ability to improve endothelial function, which helps regulate blood flow and blood pressure [].

Important Note

More research is needed to confirm these potential benefits and to understand the long-term effects of Voglibose.

Future Directions for Voglibose Research

Voglibose continues to be an area of active research. Here are some ongoing areas of investigation:

  • Combination therapies: Researchers are exploring the potential benefits of combining Voglibose with other diabetes medications to achieve better blood sugar control.
  • Long-term effects: Studies are ongoing to evaluate the long-term safety and efficacy of Voglibose for managing type 2 diabetes and its potential complications.

Voglibose is an alpha-glucosidase inhibitor primarily used in the management of postprandial blood glucose levels in individuals with type II diabetes mellitus. This compound, first discovered in Japan in 1981 and commercially launched in 1994, works by delaying the absorption of carbohydrates in the intestine, thereby preventing spikes in blood glucose levels after meals. The chemical formula for voglibose is C10H21NO7C_{10}H_{21}NO_{7}, with a molar mass of approximately 267.28 g/mol .

Voglibose works by inhibiting the alpha-glucosidase enzymes present in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates (starches) into simpler sugars (glucose) that can be absorbed into the bloodstream. By inhibiting these enzymes, Voglibose delays the digestion and absorption of carbohydrates, leading to a lower rise in blood sugar levels after meals [].

Voglibose acts through reversible inhibition of alpha-glucosidases, enzymes that break down complex carbohydrates into simple sugars. By binding to these enzymes, voglibose effectively slows down the hydrolysis of oligosaccharides and disaccharides, leading to reduced glucose absorption in the small intestine. This mechanism helps mitigate postprandial hyperglycemia (PPHG) by controlling the rate at which glucose enters the bloodstream .

The primary biological activity of voglibose involves its role as an antihyperglycemic agent. It not only inhibits alpha-glucosidases but also has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin sensitivity and secretion. This dual action contributes to better glycemic control in diabetic patients . Additionally, voglibose exhibits a lower incidence of gastrointestinal side effects compared to other drugs in its class, such as acarbose and miglitol .

The synthesis of voglibose involves several chemical steps, primarily derived from validamycins produced by Streptomyces hygroscopicus. The process includes:

  • Isolation: Extraction from culture media of Streptomyces hygroscopicus.
  • Chemical Modification: Structural modifications to enhance its inhibitory properties against alpha-glucosidases.
  • Purification: Various purification techniques such as crystallization or chromatography to isolate the active compound from impurities .

Voglibose has been studied for its interactions with various medications and dietary components. Notably:

  • Oral Hypoglycemic Agents: It shows additive effects when combined with sulfonylureas, potentially enhancing their efficacy without significantly increasing side effects .
  • Dietary Carbohydrates: Its effectiveness can be influenced by carbohydrate intake; higher carbohydrate meals may lead to more pronounced effects on blood glucose levels .

Voglibose belongs to a class of drugs known as alpha-glucosidase inhibitors, which also includes:

Compound NameChemical FormulaUnique Features
AcarboseC25H43O18C_{25}H_{43}O_{18}First approved alpha-glucosidase inhibitor; more gastrointestinal side effects compared to voglibose.
MiglitolC8H17NO5C_{8}H_{17}NO_{5}Shorter half-life; less effective than voglibose in some studies but similar mechanism of action.

Uniqueness of Voglibose

Voglibose is distinguished by its relatively lower incidence of gastrointestinal side effects and its ability to enhance GLP-1 secretion compared to its counterparts. This makes it a favorable option for patients who may experience discomfort from other alpha-glucosidase inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

267.13180201 g/mol

Monoisotopic Mass

267.13180201 g/mol

Heavy Atom Count

18

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S77P977AG8

Drug Indication

For the treatment of diabetes. It is specifically used for lowering post-prandial blood glucose levels thereby reducing the risk of macrovascular complications.

Pharmacology

Voglibose, an alpha-glucosidase inhibitor, is a synthetic compound with potent and enduring therapeutic efficacies against disorders of sensory, motor and autonomic nerve systems due to diabetes mellitus. The drug was approved in Japan in 1994 for the treatment of diabetes, and it is under further investigation by Takeda for the treatment of impaired glucose tolerance. Alpha-glucosidase inhibitors are oral anti-diabetic drugs used for diabetes mellitus type 2 that work by preventing the digestion of complex carbohydrates (such as starch). Complex carbohydrates are normally converted into simple sugars (monosaccharides) which can be absorbed through the intestine. Hence, alpha-glucosidase inhibitors reduce the impact of complex carbohydrates on blood sugar.
Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF03 - Voglibose

Mechanism of Action

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
GANC [HSA:2595] [KO:K12317]

Other CAS

83480-29-9

Absorption Distribution and Excretion

Slowly and poorly absorbed. The reported pharmacokinetic parameters of voglibose with metformin are Cmax corresponds to 1.38 mcg/ml while AUC is 8.17 mcg.h/ml and tmax is of 2.5 hours.

Metabolism Metabolites

Little metabolism occurs and no metabolites have as yet been identified.

Wikipedia

Voglibose

Biological Half Life

The half-life of voglibose is very similar to the one found for metformin and it is reported to be of 4.08 hours.

Dates

Modify: 2023-08-15
1: Son JW, Lee IK, Woo JT, Baik SH, Jang HC, Lee KW, Cha BS, Sung YA, Park TS, Yoo SJ, Yoon KH. A prospective, randomized, multicenter trial comparing the efficacy and safety of the concurrent use of long-acting insulin with mitiglinide or voglibose in patients with type 2 diabetes. Endocr J. 2015 Sep 25. [Epub ahead of print] PubMed PMID: 26411328.
2: Oe H, Nakamura K, Kihara H, Shimada K, Fukuda S, Takagi T, Miyoshi T, Hirata K, Yoshikawa J, Ito H; FESC, for Effect of a DPP-4 inhibitor on left ventricular diastolic dysfunction in patients with type 2 diabetes and diabetic cardiomyopathy (3D) study investigators. Comparison of effects of sitagliptin and voglibose on left ventricular diastolic dysfunction in patients with type 2 diabetes: results of the 3D trial. Cardiovasc Diabetol. 2015 Jun 19;14:83. doi: 10.1186/s12933-015-0242-z. PubMed PMID: 26084668; PubMed Central PMCID: PMC4473835.
3: Tani S, Nagao K, Hirayama A. Differences between Mitiglinide/Voglibose Fixed-dose Combination and Glimepiride in Modifying Low-density Lipoprotein Heterogeneity in Japanese Type-2 Diabetic Patients: A Pilot Study. Drug Res (Stuttg). 2015 May 26. [Epub ahead of print] PubMed PMID: 26011816.
4: Choi HK, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim HS, Shin JG. Pharmacokinetic study of metformin to compare voglibose/metformin fixed-dose combination with coadministered voglibose and metformin. Int J Clin Pharmacol Ther. 2015 Feb;53(2):147-53. doi: 10.5414/CP202197. PubMed PMID: 25546164; PubMed Central PMCID: PMC4558629.
5: Zhang FF, Zhao YQ, Fan JP, Liu LG, Li RW, Shen WB, Ding Y. Structural identification of 4-benzyl-voglibose hydrochloride monohydrate using NMR and single-crystal X-ray diffraction methods. Carbohydr Res. 2015 Jan 30;402:81-6. doi: 10.1016/j.carres.2014.08.001. Epub 2014 Aug 12. PubMed PMID: 25497337.
6: Kim HS, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim DH, Shin JG. The effect of voglibose on the pharmacokinetics of metformin in healthy Korean subjects. Int J Clin Pharmacol Ther. 2014 Nov;52(11):1005-11. doi: 10.5414/CP202160. PubMed PMID: 25161160.
7: Ono Y, Kamoshima H, Nakamura A, Nomoto H. Glycemic/metabolic responses to identical meal tolerance tests at breakfast, lunch and dinner in Japanese patients with type 2 diabetes mellitus treated with a dipeptidyl peptidase-4 inhibitor and the effects of adding a mitiglinide/voglibose fixed-dose combination. Expert Opin Pharmacother. 2014 Sep;15(13):1785-95. doi: 10.1517/14656566.2014.939070. Epub 2014 Jul 21. PubMed PMID: 25046055.
8: Tajima N, Kadowaki T, Okamoto T, Sato A, Okuyama K, Minamide T, Arjona Ferreira JC. Sitagliptin added to voglibose monotherapy improves glycemic control in patients with type 2 diabetes. J Diabetes Investig. 2013 Nov 27;4(6):595-604. doi: 10.1111/jdi.12116. Epub 2013 Jul 21. PubMed PMID: 24843714; PubMed Central PMCID: PMC4020255.
9: Kaku K. Efficacy of voglibose in type 2 diabetes. Expert Opin Pharmacother. 2014 Jun;15(8):1181-90. doi: 10.1517/14656566.2014.918956. Epub 2014 May 5. Review. PubMed PMID: 24798092.
10: Takahara M, Shiraiwa T, Katakami N, Kaneto H, Matsuoka TA, Shimomura I. Efficacy of adding once- and thrice-daily voglibose in Japanese type 2 diabetic patients treated with alogliptin. Endocr J. 2014;61(5):447-56. Epub 2014 Feb 22. PubMed PMID: 24561488.
11: Dabhi AS, Bhatt NR, Shah MJ. Voglibose: an alpha glucosidase inhibitor. J Clin Diagn Res. 2013 Dec;7(12):3023-7. doi: 10.7860/JCDR/2013/6373.3838. Epub 2013 Dec 15. PubMed PMID: 24551718; PubMed Central PMCID: PMC3919386.
12: Jones RB, Vickers SP, Cheetham SC, Headland KR, Mark M, Klein T. Effect of linagliptin, alone and in combination with voglibose or exendin-4, on glucose control in male ZDF rats. Eur J Pharmacol. 2014 Apr 15;729:59-66. doi: 10.1016/j.ejphar.2014.02.004. Epub 2014 Feb 14. PubMed PMID: 24530555.
13: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.
14: Do HJ, Jin T, Chung JH, Hwang JW, Shin MJ. Voglibose administration regulates body weight and energy intake in high fat-induced obese mice. Biochem Biophys Res Commun. 2014 Jan 17;443(3):1110-7. doi: 10.1016/j.bbrc.2013.12.120. Epub 2014 Jan 2. PubMed PMID: 24388987.
15: Ono Y, Nakamura A, Cho KY, Nomoto H. The glycemic/metabolic responses to meal tolerance tests at breakfast, lunch and dinner, and effects of the mitiglinide/voglibose fixed-dose combination on postprandial profiles in Japanese patients with type 2 diabetes mellitus. Expert Opin Pharmacother. 2014 Feb;15(3):311-24. doi: 10.1517/14656566.2014.868437. Epub 2013 Dec 13. PubMed PMID: 24328511.
16: Dewda PR, Agrawal S. Role of voglibose in the treatment of prediabetes in Indian population: a cross-speciality survey. J Clin Diagn Res. 2013 Oct;7(10):2258-60. doi: 10.7860/JCDR/2013/5787.3486. Epub 2013 Oct 5. PubMed PMID: 24298491; PubMed Central PMCID: PMC3843411.
17: Ohta A, Ohshige T, Sakai K, Nakamura Y, Tenjin A, Tsukiyama S, Terashima Y, Matsubara F, Kawata T, Nagai Y, Tanaka Y. Comparison of the hypoglycemic effect of sitagliptin versus the combination of mitiglinide and voglibose in drug-naïve Japanese patients with type 2 diabetes. Expert Opin Pharmacother. 2013 Dec;14(17):2315-22. doi: 10.1517/14656566.2013.842554. Epub 2013 Sep 30. PubMed PMID: 24079645.
18: Konya H, Katsuno T, Tsunoda T, Yano Y, Kamitani M, Miuchi M, Hamaguchi T, Miyagawa J, Namba M. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2013 Sep 2;6:317-25. doi: 10.2147/DMSO.S36046. Review. PubMed PMID: 24039439; PubMed Central PMCID: PMC3769413.
19: Bin BH, Seo J, Yang SH, Lee E, Choi H, Kim KH, Cho EG, Lee TR. Novel inhibitory effect of the antidiabetic drug voglibose on melanogenesis. Exp Dermatol. 2013 Aug;22(8):541-6. doi: 10.1111/exd.12195. PubMed PMID: 23879813.
20: Yamaguchi M, Saji T, Mita S, Kulmatycki K, He YL, Furihata K, Sekiguchi K. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes. Int J Clin Pharmacol Ther. 2013 Aug;51(8):641-51. doi: 10.5414/CP201902. PubMed PMID: 23782587.

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